molecular formula C21H20FN3O B11178023 3-[(2-fluorophenyl)amino]-6,6-dimethyl-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one

3-[(2-fluorophenyl)amino]-6,6-dimethyl-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B11178023
M. Wt: 349.4 g/mol
InChI Key: SPCLZTWGXKPMBK-UHFFFAOYSA-N
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Description

3-[(2-FLUOROPHENYL)AMINO]-6,6-DIMETHYL-1-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-[(2-FLUOROPHENYL)AMINO]-6,6-DIMETHYL-1-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine and a suitable diketone.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Functionalization of the Indazole Core: The final step involves the functionalization of the indazole core to introduce the dimethyl and phenyl groups.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions .

Chemical Reactions Analysis

3-[(2-FLUOROPHENYL)AMINO]-6,6-DIMETHYL-1-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[(2-FLUOROPHENYL)AMINO]-6,6-DIMETHYL-1-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2-FLUOROPHENYL)AMINO]-6,6-DIMETHYL-1-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

3-[(2-FLUOROPHENYL)AMINO]-6,6-DIMETHYL-1-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE can be compared with other indazole derivatives, such as:

The uniqueness of 3-[(2-FLUOROPHENYL)AMINO]-6,6-DIMETHYL-1-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE lies in its specific functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H20FN3O

Molecular Weight

349.4 g/mol

IUPAC Name

3-(2-fluoroanilino)-6,6-dimethyl-1-phenyl-5,7-dihydroindazol-4-one

InChI

InChI=1S/C21H20FN3O/c1-21(2)12-17-19(18(26)13-21)20(23-16-11-7-6-10-15(16)22)24-25(17)14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3,(H,23,24)

InChI Key

SPCLZTWGXKPMBK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=NN2C3=CC=CC=C3)NC4=CC=CC=C4F)C

Origin of Product

United States

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